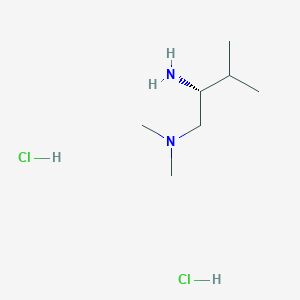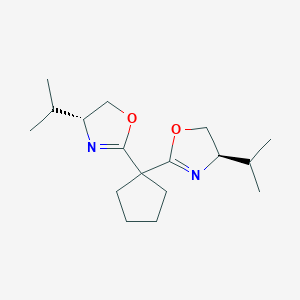
(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] is a chiral nitrogen ligand used in enantioselective synthesis. This compound is known for its ability to facilitate the formation of chiral centers in various chemical reactions, making it valuable in the field of asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] typically involves the reaction of cyclopentanone with 4,5-dihydro-4-isopropyloxazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce dihydro derivatives.
Scientific Research Applications
(4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the formation of chiral centers in various chemical reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs with specific chiral properties, enhancing their efficacy and reducing side effects.
Industry: The compound is used in the production of fine chemicals and specialty materials, contributing to the development of advanced materials and technologies.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] involves its ability to coordinate with metal ions, forming chiral complexes. These complexes can then participate in various catalytic reactions, promoting the formation of chiral products. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states, leading to high enantioselectivity.
Comparison with Similar Compounds
Similar Compounds
- (4R,4’R)-2,2’-Cyclobutylidenebis[4,5-dihydro-4-isopropyloxazole]
- (4R,4’R)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]
- (4R,4’R,5S,5’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole]
Uniqueness
(4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] is unique due to its specific cyclopentylidene backbone, which provides distinct steric and electronic properties. This uniqueness allows for the formation of highly enantioselective products in various catalytic reactions, making it a valuable tool in asymmetric synthesis.
Properties
Molecular Formula |
C17H28N2O2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(4R)-4-propan-2-yl-2-[1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H28N2O2/c1-11(2)13-9-20-15(18-13)17(7-5-6-8-17)16-19-14(10-21-16)12(3)4/h11-14H,5-10H2,1-4H3/t13-,14-/m0/s1 |
InChI Key |
VZFCYSTXXNIPPR-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2(CCCC2)C3=N[C@@H](CO3)C(C)C |
Canonical SMILES |
CC(C)C1COC(=N1)C2(CCCC2)C3=NC(CO3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


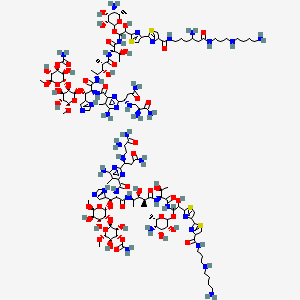

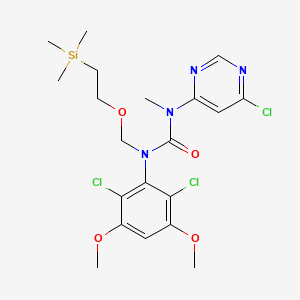

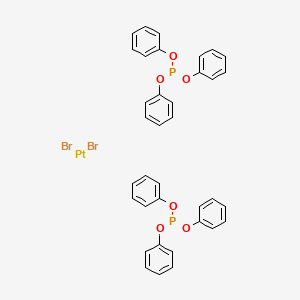
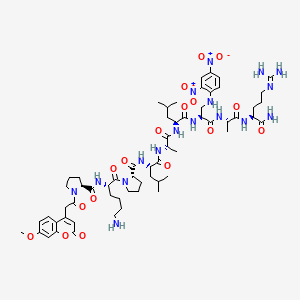
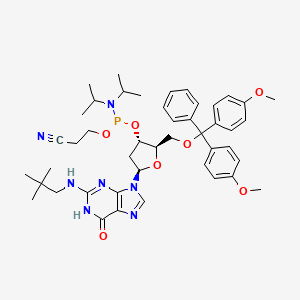
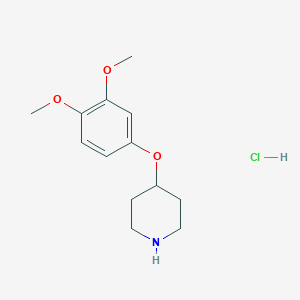
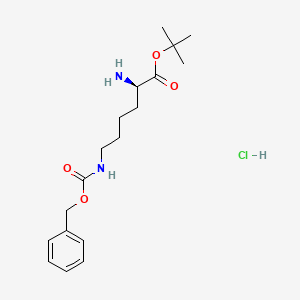
![(2Z)-3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(Z)-3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B1496260.png)
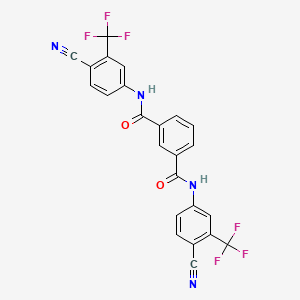

![2-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(R)-(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B1496269.png)
